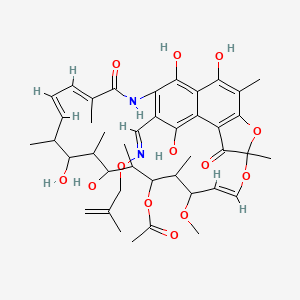
Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known photoswitchable compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the reduction of nitrobenzene compounds. For azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl-, the synthetic route may include the following steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced using iron filings in the presence of acetic acid or zinc in the presence of a base.
Functional Group Introduction:
Industrial Production Methods
Industrial production of azobenzene derivatives often employs electrosynthesis using nitrobenzene as a starting material. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies of molecular machines and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in controlling biological processes with light.
Industry: Azobenzene derivatives are used in the production of dyes, pigments, and light-responsive materials.
Mécanisme D'action
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- involves photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This reversible change in molecular geometry can affect the compound’s interactions with other molecules and materials, enabling its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Unsubstituted Azobenzene: The simplest form of azobenzene with no additional functional groups.
Pseudostilbene-type Azobenzenes: Feature strong electron-withdrawing substituents, such as cyano or nitro groups.
Uniqueness
Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and responses to light.
Propriétés
Numéro CAS |
40136-89-8 |
|---|---|
Formule moléculaire |
C18H19I2N3O2 |
Poids moléculaire |
563.2 g/mol |
Nom IUPAC |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19I2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
Clé InChI |
QFQHSEVSDPSZRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)







![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)

